molecular formula C19H13Cl2FN4OS B2373226 N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 1172266-53-3

N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2373226
CAS No.: 1172266-53-3
M. Wt: 435.3
InChI Key: WWDYVNAZMTUOAB-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H13Cl2FN4OS and its molecular weight is 435.3. The purity is usually 95%.
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Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological effects based on current research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a pyrazole ring, a dichloro benzamide moiety, and a fluorobenzo[d]thiazole group. The molecular formula is C19H13Cl2FN4OSC_{19}H_{13}Cl_2FN_4OS with a molecular weight of 435.3 g/mol. Its structural components contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₃Cl₂FN₄OS
Molecular Weight435.3 g/mol
CAS Number1172266-53-3

Synthesis

The synthesis of this compound typically involves multi-step reactions, including coupling reactions with substituted 2-amino benzothiazoles. The process can be complex, often requiring specific conditions to yield the desired product efficiently.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activities. For instance, derivatives of pyrazole and thiazole have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In studies, these compounds were tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, demonstrating varying degrees of inhibition .

Anti-inflammatory Effects

Compounds containing pyrazole derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases .

Apoptosis Induction

Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells. This effect is thought to be mediated through the modulation of apoptotic pathways, making these compounds candidates for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Activity Evaluation : A recent study synthesized a series of pyrazole-thiazole derivatives and assessed their antimicrobial activity using the well diffusion method. Compounds showed zones of inhibition ranging from 10 mm to over 20 mm against various bacterial strains, indicating strong antimicrobial potential .
  • Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. Results demonstrated a significant reduction in inflammatory markers in treated cell lines compared to controls, highlighting the therapeutic potential of these derivatives in treating inflammatory conditions .

Properties

IUPAC Name

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN4OS/c20-12-5-6-14(21)13(11-12)18(27)26(10-9-25-8-2-7-23-25)19-24-17-15(22)3-1-4-16(17)28-19/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDYVNAZMTUOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=C(C=CC(=C4)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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